N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound with a unique molecular structure, utilized across various fields of science for its intriguing properties. This compound's structure incorporates diverse functional groups, enabling a wide range of chemical reactions and applications in medicinal chemistry, industrial processes, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step reactions:
Formation of the 1H-1,2,3-triazole ring: Starting with 4-fluoro-3-methylphenyl azide and acetylene derivative under Cu(I)-catalyzed Huisgen cycloaddition.
Formation of the piperidine ring: This involves using 4-aminopiperidine with carbonyl-containing intermediates.
Coupling: Finally, the formed intermediates are coupled through amidation reactions, generally employing EDCI/HOBt as coupling agents.
Industrial Production Methods
Large-scale production involves:
Optimizing reaction conditions: Ensuring yield and purity with methods such as solvent selection, temperature control, and catalyst concentration.
Purification techniques: Column chromatography, recrystallization, and HPLC to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, using oxidizing agents like m-CPBA.
Reduction: Reductive amination using sodium borohydride can modify the piperidine ring.
Substitution: Nucleophilic aromatic substitution at the fluorophenyl rings, facilitated by strong bases.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO₄
Reducing Agents: NaBH₄, LiAlH₄
Substituting Reagents: NaH, LDA
Major Products
These reactions yield diverse products, including modified triazoles, reduced piperidines, and substituted fluorophenyl derivatives, expanding the compound’s utility.
Scientific Research Applications
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is extensively studied for:
Medicinal Chemistry: As a potential therapeutic agent, explored for anti-inflammatory, anti-cancer, and CNS-related activities.
Biological Research: Used as a probe in receptor-ligand studies due to its binding affinity to specific protein targets.
Industrial Applications: Its unique properties are leveraged in developing new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as:
Protein Enzymes: Inhibiting enzymatic activity involved in disease pathways.
Cell Receptors: Modulating receptor activity, influencing cellular responses.
Molecular pathways involved often include signal transduction cascades, affecting gene expression and metabolic processes.
Comparison with Similar Compounds
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide stands out among similar compounds due to its:
Structural Diversity: Combining triazole, piperidine, and fluorophenyl groups provides unique reactivity.
Binding Affinity: High specificity and strength of interaction with biological targets.
Similar Compounds
**N-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine
**N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-acetamide
These similar compounds exhibit variations in their substituents, altering their chemical behavior and biological activity.
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Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2/c1-15-12-19(6-7-20(15)25)30-14-21(27-28-30)23(32)29-10-8-18(9-11-29)26-22(31)13-16-2-4-17(24)5-3-16/h2-7,12,14,18H,8-11,13H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSVICZDDVOSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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